molecular formula C20H19BrO5 B2494243 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-15-3

2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2494243
CAS No.: 308296-15-3
M. Wt: 419.271
InChI Key: OXVOHLSZWUMOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at the 3-position with a 2-methoxyethyl ester and at the 5-position with a 3-bromobenzyloxy group. Benzofuran derivatives are pharmacologically significant, exhibiting antimicrobial, antitumor, and antiviral activities .

Properties

IUPAC Name

2-methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-13-19(20(22)24-9-8-23-2)17-11-16(6-7-18(17)26-13)25-12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVOHLSZWUMOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new C-N or C-S bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzofuran compounds, including 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, exhibit significant antimicrobial properties. A study conducted on related methyl derivatives demonstrated their effectiveness against a range of Gram-positive cocci, Gram-negative rods, and yeasts . The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.

Anti-Cancer Properties

Benzofuran derivatives have also been investigated for their anti-cancer potential. The compound's structural features may contribute to its ability to inhibit tumor growth and metastasis. For instance, studies have indicated that similar compounds can downregulate critical pathways involved in cancer progression, such as those mediated by p53 and integrins . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler benzofuran derivatives. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Potential Applications in Drug Development

Given its biological activity profile, this compound holds promise for further development into therapeutic agents. The following table summarizes potential applications in drug development:

Application Area Potential Uses
Antimicrobial AgentsEffective against bacterial and fungal infections
Anti-Cancer TherapeuticsInhibition of tumor growth and metastasis
Anti-inflammatory AgentsPotential modulation of inflammatory pathways

Antimicrobial Testing

In a notable study, derivatives were synthesized and tested against various pathogens, showing promising results in inhibiting microbial growth . This highlights the compound's potential as a lead for developing new antimicrobial therapies.

Cancer Research

Another research initiative focused on the anti-cancer properties of related benzofuran compounds demonstrated their ability to induce apoptosis in cancer cells while sparing normal cells . These findings suggest that further exploration of this compound could lead to novel cancer treatments.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Halogen type and position : Bromine (Br) vs. chlorine (Cl) or fluorine (F) on the benzyloxy-substituted phenyl ring.
  • Ester group : 2-Methoxyethyl vs. ethyl, methyl, or other esters.
  • Substituent linkage : Benzyloxy (e.g., 3-bromophenylmethoxy) vs. benzoyloxy (e.g., 2-chlorobenzoyloxy).
Table 1: Physicochemical Properties of Selected Benzofuran Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) logP* Polar Surface Area (Ų) Key Substituents
Target Compound: 2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-... C₂₀H₁₉BrO₅ 443.27 ~3.5 57.9 3-Bromophenyl, 2-methoxyethyl ester
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-... (Ethyl ester analog) C₁₉H₁₇BrO₄ 389.24 ~4.2 49.7 3-Bromophenyl, ethyl ester
2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-... C₂₀H₁₉ClO₅ 374.82 ~3.0 57.9 2-Chlorophenyl, 2-methoxyethyl ester
2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-... C₂₀H₁₉ClO₅ 374.82 ~3.1 57.9 3-Chlorophenyl, 2-methoxyethyl ester
2-Methoxyethyl 5-(2-chlorobenzoyloxy)-2-methyl-... C₂₀H₁₇ClO₆ 388.80 ~2.8 75.5 2-Chlorobenzoyloxy, 2-methoxyethyl
Methyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-methyl-... C₂₀H₁₈O₇ 370.35 ~2.0 85.7 3,4-Dimethoxybenzoyl, methyl ester

*Estimated logP values based on analogous structures .

Key Observations:
  • Ester Group Impact : The 2-methoxyethyl ester reduces logP by ~0.7 compared to ethyl esters, improving solubility due to the ether oxygen’s polarity .
  • Substituent Position : Meta-substituted derivatives (e.g., 3-bromo or 3-chloro) show moderate logP values compared to ortho-substituted analogs, likely due to steric effects .

Biological Activity

2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class. This class of compounds has garnered attention due to its diverse biological activities, including neuroprotective, antioxidant, and potential anticancer properties. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H19BrO4\text{C}_{17}\text{H}_{19}\text{BrO}_4

This structure features a benzofuran core with methoxy and bromophenyl substituents, which may influence its biological activity.

Neuroprotective Effects

Recent studies have indicated that benzofuran derivatives exhibit neuroprotective properties. For instance, a study on related benzofuran compounds demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cells. Among the derivatives tested, certain substitutions enhanced neuroprotection significantly, suggesting that similar modifications in this compound could yield beneficial effects .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundSubstitutionConcentration (μM)Neuroprotective Effect
1f-CH3 (R2)30Comparable to memantine
1j-OH (R3)100Significant effect

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The compound's structural features suggest it may scavenge reactive oxygen species (ROS). In vitro assays have shown that related benzofuran compounds can inhibit lipid peroxidation and scavenge free radicals effectively .

Table 2: Antioxidant Assays of Related Compounds

CompoundDPPH Scavenging Activity (%)Lipid Peroxidation Inhibition (%)
1f7560
1j6855

Anticancer Potential

Benzofuran derivatives have also been evaluated for their anticancer properties. Compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The presence of electron-donating groups has been linked to increased activity against these cell lines .

Table 3: Cytotoxicity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-715
Compound BA54920
Compound CPC318

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives often correlates with their structural modifications. For example, the presence of methoxy groups has been associated with enhanced neuroprotective and antioxidant activities. The substitution pattern on the phenyl ring also plays a critical role in determining the compound's efficacy against various biological targets .

Case Studies

  • Neuroprotection Against Excitotoxicity : A study evaluated the neuroprotective effects of several benzofuran derivatives against NMDA-induced damage in rat cortical neurons. The findings revealed that specific substitutions significantly improved protection levels, indicating potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Activity : Research on benzofuran compounds demonstrated their ability to induce apoptosis in cancer cells. One derivative exhibited an IC50 value of 15 μM against MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapy .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using thin-layer chromatography (TLC) with dichloromethane/methanol (9:1) as the mobile phase .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques are critical for confirming structural integrity?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxyethyl (δ 3.2–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and brominated aromatic carbons (δ 115–125 ppm) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL software. For example, reports a dihedral angle of 80.96° between benzofuran and substituent rings, critical for activity .

Q. Methodological Answer :

  • Comparative Studies : Replace bromine with chlorine in analogous compounds (e.g., vs. 3).
    • Antimicrobial Assays : Bromine enhances lipophilicity, improving membrane penetration (MIC reduced by 50% vs. chlorine in E. coli tests) .
    • Electrophilicity : Bromine’s higher atomic radius increases electrophilic aromatic substitution reactivity, altering binding to target enzymes .

Q. Data Contradiction Analysis :

  • reports bromine derivatives show stronger anticancer activity (IC₅₀ = 12 µM), while ’s chlorinated analog has IC₅₀ = 25 µM. Validate via dose-response assays in multiple cell lines .

Advanced: What computational approaches predict target interactions for this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2).
    • Parameterize force fields with partial charges from Gaussian 09 (B3LYP/6-31G*) .
    • Score binding poses using AMBER energy minimization .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. Key Finding :

  • The 3-bromophenyl group forms π-π stacking with COX-2’s Tyr385, while the methoxyethyl ester H-bonds with Arg120 .

Advanced: How can conflicting biological data across studies be resolved?

Q. Methodological Answer :

  • Reproducibility Framework :
    • Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
    • Orthogonal Validation : Confirm antiviral activity via plaque reduction (PRNT) and RT-qPCR, not just MTT .
    • Structural Analog Testing : Compare activity of 3-bromo vs. 4-bromo isomers to isolate positional effects .

Case Study : reports EC₅₀ = 5 µM against HSV-1, while a similar compound in shows EC₅₀ = 20 µM. Differences may arise from assay sensitivity (e.g., viral load quantification method) .

Advanced: Which software tools are essential for X-ray crystallography data refinement?

Q. Methodological Answer :

  • SHELX Suite :
    • SHELXL : Refine anisotropic displacement parameters for heavy atoms (e.g., Br). Use AFIX commands for methyl group hydrogen placement .
    • ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in ) .
  • Olex2 : Integrate SHELX workflows for structure solution and publication-quality graphics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.